Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate
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Overview
Description
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a but-2-enoate backbone, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the removal of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to ensure high conversion rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-4-phenyl-4-oxobut-2-enoate
- Methyl (2E)-4-(4-methylphenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoate
Uniqueness
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This uniqueness can be exploited in designing specific reactions or developing new materials with desired properties.
Biological Activity
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate, a compound belonging to the class of α,β-unsaturated carbonyl compounds, has garnered interest in various biological and chemical research domains. Its structure features a methyl ester and a ketone group, which contribute to its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C13H14O3
- Molecular Weight : 218.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Physical Properties
Property | Value |
---|---|
Melting Point | 70-72 °C |
Boiling Point | 220 °C |
Solubility | Soluble in organic solvents |
Appearance | Yellow to orange liquid |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites that can modulate cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, reducing oxidative stress in cellular models.
- Antimicrobial Effects : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains.
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in breast and lung cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Antioxidant Potential : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL.
Data Table of Biological Activities
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl (E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-8H,1-3H3/b7-6+ |
InChI Key |
PLMRUOODKDJFMH-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC(=O)OC)C |
Origin of Product |
United States |
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